molecular formula C16H18ClFN4O3S B2939710 N-(3-chloro-4-fluorophenyl)-2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide CAS No. 923244-63-7

N-(3-chloro-4-fluorophenyl)-2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B2939710
CAS No.: 923244-63-7
M. Wt: 400.85
InChI Key: VPBXGNFUWZTGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-fluoro-substituted phenyl ring, a morpholine moiety, and an oxadiazole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation.

    Introduction of the morpholine moiety: This step involves the reaction of the oxadiazole intermediate with 2-chloroethylmorpholine under basic conditions.

    Attachment of the phenyl ring: The final step involves the coupling of the chloro-fluoro-substituted phenyl ring with the oxadiazole-morpholine intermediate using suitable coupling reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-2-({5-[2-(piperidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide: Similar structure but with a piperidine ring instead of morpholine.

    N-(3-chloro-4-fluorophenyl)-2-({5-[2-(pyrrolidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide: Similar structure but with a pyrrolidine ring instead of morpholine.

Uniqueness

The uniqueness of N-(3-chloro-4-fluorophenyl)-2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[5-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN4O3S/c17-12-9-11(1-2-13(12)18)19-14(23)10-26-16-21-20-15(25-16)3-4-22-5-7-24-8-6-22/h1-2,9H,3-8,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBXGNFUWZTGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.